Cyclobutylbenzene

Catalog No.
S3341134
CAS No.
4392-30-7
M.F
C10H12
M. Wt
132.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutylbenzene

CAS Number

4392-30-7

Product Name

Cyclobutylbenzene

IUPAC Name

cyclobutylbenzene

Molecular Formula

C10H12

Molecular Weight

132.2 g/mol

InChI

InChI=1S/C10H12/c1-2-5-9(6-3-1)10-7-4-8-10/h1-3,5-6,10H,4,7-8H2

InChI Key

UJMBCHVRTIOTKC-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC=CC=C2

Canonical SMILES

C1CC(C1)C2=CC=CC=C2

Cyclobutylbenzene (CAS: 4392-30-7), also known as phenylcyclobutane, is a strained cycloalkylaromatic hydrocarbon utilized as a highly specialized building block in organic synthesis, materials science, and medicinal chemistry . Featuring a benzene ring covalently bonded to a four-membered cyclobutane ring, the compound possesses a unique thermodynamic profile characterized by approximately 26 kcal/mol of ring strain [1]. This inherent strain, combined with its specific steric bulk and lipophilicity, makes it a highly valuable precursor for transition-metal-catalyzed cross-coupling, regioselective ring-opening reactions, and the synthesis of functionalized metal-organic frameworks (MOFs). For industrial and laboratory buyers, cyclobutylbenzene serves as a critical intermediate when standard acyclic or unstrained cyclic aromatics fail to provide the necessary reactivity or spatial properties [1].

Substituting cyclobutylbenzene with generic analogs such as toluene, ethylbenzene, or unstrained cycloalkylbenzenes (e.g., cyclopentylbenzene) fundamentally alters both process reactivity and downstream material performance [1]. In synthetic workflows, the ~26 kcal/mol strain of the cyclobutyl ring enables selective C-C bond cleavage under mild transition-metal or photochemical catalysis—pathways that are completely inaccessible to the unstrained cyclopentylbenzene (~6 kcal/mol)[1]. Conversely, attempting to substitute with the more highly strained cyclopropylbenzene (~27.5 kcal/mol) often results in uncontrolled hyper-reactivity and off-target ring openings. In materials science, replacing cyclobutylbenzene-derived linkers with unfunctionalized benzene linkers in MOFs drastically reduces gas-adsorption pore polarization, cutting hydrogen storage capacity by up to 50% [2]. Thus, generic substitution compromises both synthetic viability and end-product efficacy.

Thermodynamic Activation for Selective Ring-Opening

Cyclobutylbenzene possesses a highly specific ring strain energy of approximately 26 kcal/mol, which dictates its behavior in catalytic C-C bond cleavage. When subjected to transition-metal catalysis (e.g., Pd/C hydrogenolysis or Ir-photocatalysis), the strained C(sp2)-C(sp3) or C(sp3)-C(sp3) bonds undergo selective cleavage [1]. In contrast, the unstrained cyclopentylbenzene baseline exhibits a ring strain of only ~6 kcal/mol and remains completely inert under identical mild catalytic conditions[1]. This thermodynamic differential allows cyclobutylbenzene to function as a controlled reactive intermediate, avoiding the hyper-reactive instability of cyclopropylbenzene (~27.5 kcal/mol) while enabling transformations impossible for unstrained analogs.

Evidence DimensionRing Strain Energy (Thermodynamic Reactivity)
Target Compound Data~26 kcal/mol (enables selective catalytic cleavage)
Comparator Or BaselineCyclopentylbenzene: ~6 kcal/mol (inert under identical conditions)
Quantified Difference~20 kcal/mol higher strain energy
ConditionsStandard thermodynamic evaluation and transition-metal catalyzed ring-opening conditions

Allows buyers to procure a selectively reactive precursor for synthesizing complex acyclic functionalized aromatics where unstrained cycloalkyl analogs fail to react.

Pore Functionalization for Enhanced Hydrogen Storage (IRMOF-6)

In the synthesis of isoreticular metal-organic frameworks (IRMOFs), the choice of the aromatic linker drastically impacts gas adsorption. When cyclobutylbenzene is utilized to form the IRMOF-6 linker, the resulting framework achieves a hydrogen storage capacity of 2.0 wt% (approx. 4.2 H2 molecules per formula unit) at room temperature and 10 bar [1]. When compared to the unfunctionalized benzene linker used in the standard MOF-5 baseline, which only achieves 1.0 wt% H2 uptake (1.9 H2 per formula unit), the cyclobutyl functionalization doubles the storage capacity [1]. The cyclobutyl group provides optimal pore polarization and steric dimensions that significantly enhance van der Waals interactions with hydrogen molecules.

Evidence DimensionHydrogen Storage Capacity (wt% at 298 K, 10 bar)
Target Compound Data2.0 wt% (IRMOF-6 using cyclobutylbenzene linker)
Comparator Or Baseline1.0 wt% (MOF-5 using unfunctionalized benzene linker)
Quantified Difference100% increase (double the H2 uptake capacity)
ConditionsRoom temperature (298 K) and 10 bar pressure

Critical for materials science procurement aiming to synthesize advanced gas-storage frameworks with maximized volumetric and gravimetric efficiency.

Lipophilic Efficiency (LipE) Tuning in Drug Design

In medicinal chemistry, balancing steric bulk with lipophilicity is critical for in vivo absorption. In studies of cannabinoid receptor antagonists, substituting a cyclobutylbenzene moiety into the scaffold yielded a calculated LogP (cLogP) of 7.25 [1]. When the closely related comparators cyclopentylbenzene and cyclohexylbenzene were used in the exact same scaffold, the cLogP values spiked to 7.81 and 8.37, respectively, leading to poor in vivo absorption [1]. The cyclobutylbenzene derivative provides a quantified reduction in lipophilicity of 0.56 to 1.12 units compared to larger cycloalkyls, optimizing the Lipophilic Efficiency (LipE) while maintaining the necessary steric volume for target receptor binding [1].

Evidence DimensionCalculated Lipophilicity (cLogP) in scaffold
Target Compound DatacLogP = 7.25 (Cyclobutylbenzene derivative)
Comparator Or BaselinecLogP = 7.81 (Cyclopentylbenzene derivative); cLogP = 8.37 (Cyclohexylbenzene derivative)
Quantified DifferenceReduction of 0.56 to 1.12 cLogP units
ConditionsIn silico and in vivo evaluation of cycloalkyl-diaryl-pyrazole derivatives

Enables medicinal chemists to procure a building block that provides essential steric bulk without pushing the final drug candidate into unfavorable lipophilic ranges.

Synthesis of High-Capacity Metal-Organic Frameworks (MOFs)

Cyclobutylbenzene is the direct precursor for the synthesis of cyclobutyl-functionalized linkers used in advanced gas-storage materials, such as IRMOF-6. It is the procurement choice of materials scientists who need to double the hydrogen storage capacity of standard MOF-5 architectures without resorting to heavier, extended polycyclic aromatics [1].

Late-Stage Functionalization via Ring-Opening Cross-Coupling

Due to its ~26 kcal/mol ring strain, cyclobutylbenzene is an ideal substrate for transition-metal-catalyzed or photochemical ring-opening reactions. It is selected by synthetic chemists to generate complex, acyclic functionalized aromatics where unstrained cyclopentyl analogs would remain unreactive and cyclopropyl analogs would degrade unselectively [2].

Lipophilic Efficiency (LipE) Tuning in Medicinal Chemistry

In drug discovery, particularly for receptor antagonists, cyclobutylbenzene is utilized to provide necessary steric bulk while maintaining a lower cLogP than cyclopentyl or cyclohexyl alternatives. This makes it the optimal building block for preventing poor in vivo absorption caused by excessive lipophilicity [3].

XLogP3

3.8

Other CAS

4392-30-7

Wikipedia

Benzene, cyclobutyl-

Dates

Last modified: 08-19-2023

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